
(4R,9aR)-4-Methyloctahydro-2H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is a chiral organic compound belonging to the class of quinolizines This compound is characterized by its octahydroquinolizine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aR)-4-Methyloctahydro-2H-quinolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reduction of a quinolizine derivative followed by methylation at the 4-position. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,9aR)-4-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the bicyclic structure or modify substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or alcohols, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
(4R,9aR)-4-Methyloctahydro-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4R,9aR)-4-Methyloctahydro-2H-quinolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets, influencing the downstream signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,9aR)-4-methyl-octahydropyrrolo[2,1-c][1,4]thiazepine-1,5-dione
- (2R,4R,9aR)-4-(3-Hydroxy-4-methoxyphenyl)octahydro-2H-quinolizin-2-yl 3-(4-hydroxyphenyl)propanoate
- (4R,9aR)-2-benzyl-4-methyl-octahydro-1H-pyrazino[1,2-a]piperazine
Uniqueness
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential for specialized uses in research and industry.
Propriétés
Numéro CAS |
6480-44-0 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(4R,9aR)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
NVAZQVKYKZTHQP-NXEZZACHSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H]2N1CCCC2 |
SMILES canonique |
CC1CCCC2N1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
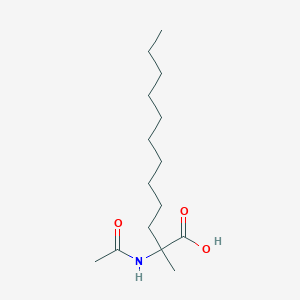
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
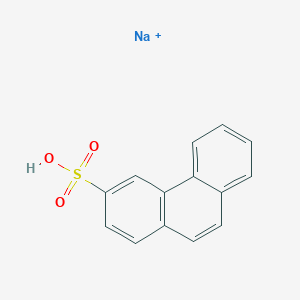
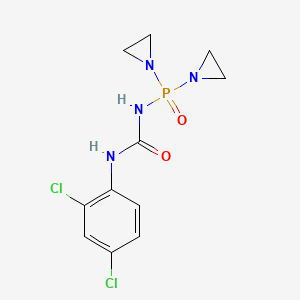
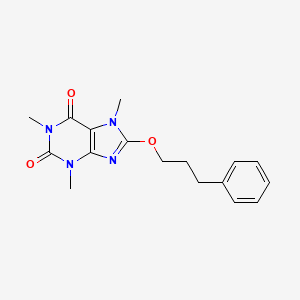

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)



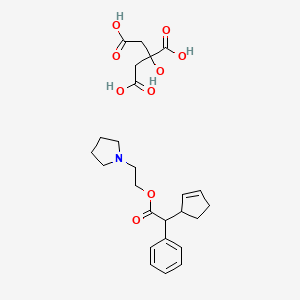
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
